molecular formula C5H4F3NO B026321 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile CAS No. 110234-70-3

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile

Cat. No.: B026321
CAS No.: 110234-70-3
M. Wt: 151.09 g/mol
InChI Key: NFAUIXAQBBGDDW-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is an organic compound with the molecular formula C5H4F3NO and a molecular weight of 151.09 g/mol . This compound is characterized by the presence of trifluoromethyl, nitrile, and ketone functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile typically involves the reaction of trifluoroacetyl chloride with malononitrile under controlled cooling conditions . The reaction proceeds as follows:

  • Trifluoroacetyl chloride is slowly added to a stirred solution of malononitrile.
  • The reaction mixture is stirred for several hours to ensure completion.
  • The product is purified by distillation and crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale mixing and reaction of trifluoroacetyl chloride with malononitrile.
  • Use of industrial distillation and crystallization techniques to purify the product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The nitrile group can be targeted by nucleophiles, leading to the formation of substituted products.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substituted nitriles: Formed via nucleophilic substitution.

    Amines and alcohols: Formed via reduction.

    Carboxylic acids: Formed via oxidation.

Scientific Research Applications

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is used in various scientific research applications :

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of dyes, pigments, and high-performance polymers.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile involves its functional groups:

    Trifluoromethyl group: Enhances the compound’s lipophilicity and metabolic stability.

    Nitrile group: Acts as a reactive site for nucleophilic attack.

    Ketone group: Participates in various chemical transformations, including reduction and oxidation.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-3-oxobutanenitrile: Similar structure but lacks the methyl group.

    2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group and a ketone but lacks the nitrile group.

    4,4,4-Trifluoro-2-methyl-3-oxobutanoic acid: Contains a carboxylic acid group instead of a nitrile.

Uniqueness

4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile is unique due to its combination of trifluoromethyl, nitrile, and ketone functional groups, which confer distinct reactivity and versatility in organic synthesis.

Properties

IUPAC Name

4,4,4-trifluoro-2-methyl-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO/c1-3(2-9)4(10)5(6,7)8/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAUIXAQBBGDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458632
Record name 4,4,4-TRIFLUORO-2-METHYL-3-OXOBUTANENITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110234-70-3
Record name 4,4,4-Trifluoro-2-methyl-3-oxobutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110234-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-TRIFLUORO-2-METHYL-3-OXOBUTANENITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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